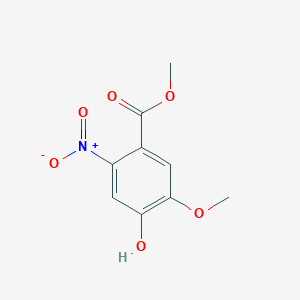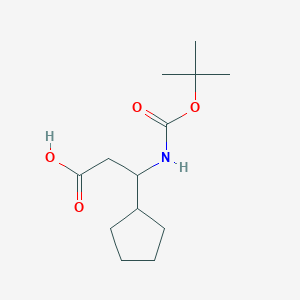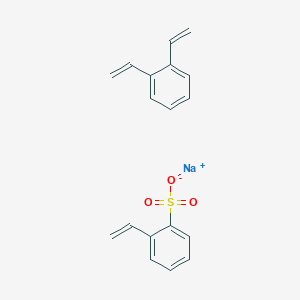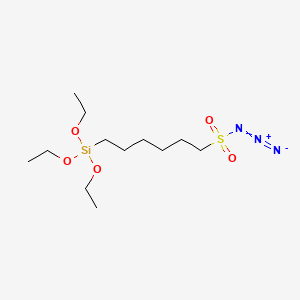
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
概要
説明
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO6 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.17 . The InChI code for this compound is 1S/C9H9NO6/c1-15-8-4-6 (10 (13)14)5 (3-7 (8)11)9 (12)16-2/h3-4,11H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a molecular weight of 227.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.科学的研究の応用
1. Photostabilization and Singlet Molecular Oxygen Quenching
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is associated with the study of singlet molecular oxygen (O2(1Δg)) generation and quenching. Research has shown that related compounds, such as methyl salicylate and methyl 4-hydroxybenzoate, are studied for their roles in photostabilization, indicating potential applications in protecting materials from O2(1Δg)-mediated degradation. This could be relevant for the development of photoprotective materials in various industries, including polymers and coatings (Soltermann et al., 1995).
2. Synthesis and Characterization of Schiff Base Ligands
Compounds related to this compound have been used in the synthesis of Schiff base ligands. These ligands show moderate antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents. This application is significant in pharmaceutical and medical research, where new antimicrobial compounds are continually sought (Vinusha et al., 2015).
3. Corrosion Inhibition Studies
Research on derivatives of 8-hydroxyquinoline, which are structurally similar to this compound, has shown their effectiveness as corrosion inhibitors. These compounds, including (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, have been found to form protective layers on metal surfaces, suggesting potential applications in industries where corrosion prevention is crucial, such as in the manufacturing and maintenance of machinery and infrastructure (Rbaa et al., 2019).
4. Crystallography and Pharmaceutical Applications
Methyl 4-hydroxybenzoate, a compound related to this compound, has been studied for its crystal structure and physico-chemical properties. The detailed understanding of its molecular structure and properties is essential for its use as a preservative in cosmetics, personal-care products, and food. This indicates potential applications in product formulation and stability studies (Sharfalddin et al., 2020).
Safety and Hazards
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
将来の方向性
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is primarily used for research and development . Its future directions would largely depend on the outcomes of these research studies. One potential area of interest could be the preparation of pyrrolobenzodiazepines and antibody conjugates , as suggested by the use of a similar compound.
作用機序
Pharmacokinetics
It is known that the compound has a molecular weight of 22717 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
生化学分析
Cellular Effects
The effects of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and gene expression. Additionally, the compound’s nitro group can participate in redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for the metabolism of various xenobiotics. The compound can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its localization and accumulation are influenced by factors such as lipophilicity and molecular size. These properties are critical for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-3-5(9(12)16-2)6(10(13)14)4-7(8)11/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNLIAUOSEGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634133 | |
| Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27883-60-9 | |
| Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)











